molecular formula C7H6N4O3S B14584468 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl-5-(5-nitro-2-furanyl)- CAS No. 61323-58-8

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl-5-(5-nitro-2-furanyl)-

Cat. No.: B14584468
CAS No.: 61323-58-8
M. Wt: 226.22 g/mol
InChI Key: PHYAGQYUJIWULO-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl-5-(5-nitro-2-furanyl)-: is a heterocyclic compound that features a triazole ring fused with a thione group. This compound is notable for its diverse applications in medicinal chemistry, particularly due to its antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl-5-(5-nitro-2-furanyl)- typically involves the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactions and the use of industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl-5-(5-nitro-2-furanyl)- involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis and inhibits key enzymes. In anticancer applications, it induces apoptosis in cancer cells by interfering with cellular signaling pathways .

Properties

CAS No.

61323-58-8

Molecular Formula

C7H6N4O3S

Molecular Weight

226.22 g/mol

IUPAC Name

4-methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C7H6N4O3S/c1-10-6(8-9-7(10)15)4-2-3-5(14-4)11(12)13/h2-3H,1H3,(H,9,15)

InChI Key

PHYAGQYUJIWULO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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